5-OH-Dpat
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-N,N-dipropylaminotetralin involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.
Hydroxylation: The tetralin ring is then hydroxylated to introduce the hydroxyl group at the desired position.
Amination: The hydroxylated tetralin is then subjected to amination to introduce the dipropylamino group.
Industrial Production Methods
Industrial production of 5-Hydroxy-2-N,N-dipropylaminotetralin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Large reactors are used to carry out the cyclization, hydroxylation, and amination reactions in batches.
Continuous Flow Processing: Continuous flow reactors may be employed to enhance efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-N,N-dipropylaminotetralin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Hydroxy-2-N,N-dipropylaminotetralin with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
5-Hydroxy-2-N,N-dipropylaminotetralin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of dopamine receptor agonists.
Biology: Employed in studies to understand the role of dopamine receptors in biological systems.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for research purposes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-N,N-dipropylaminotetralin involves its interaction with dopamine receptors. It acts as an agonist at the D2 and D3 receptor subtypes, leading to the activation of downstream signaling pathways . The compound binds to the receptors and mimics the action of dopamine, resulting in various physiological and neurological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-N,N-dipropylaminotetralin (7-OH-DPAT): Another dopamine receptor agonist with similar properties.
8-Hydroxy-2-N,N-dipropylaminotetralin (8-OH-DPAT): A selective agonist for serotonin receptors with some dopaminergic activity.
Uniqueness
5-Hydroxy-2-N,N-dipropylaminotetralin is unique due to its high selectivity for D2 and D3 receptor subtypes and its ability to act as a potent agonist. This makes it a valuable tool for studying the dopaminergic system and developing new therapeutic agents .
Properties
CAS No. |
68593-96-4 |
---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h5-7,14,18H,3-4,8-12H2,1-2H3 |
InChI Key |
MDBWEQVKJDMEMK-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O |
Synonyms |
2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene 5-hydroxy-2-(di-n-propylamino)tetralin 5-hydroxy-2-N,N-dipropylaminotetralin 5-hydroxy-2-N,N-dipropylaminotetralin hydrobromide 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (S)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer 5-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer 5-OH-DPAT |
Origin of Product |
United States |
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